molecular formula C24H20N4O6 B2911104 methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1113105-34-2

methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2911104
CAS No.: 1113105-34-2
M. Wt: 460.446
InChI Key: RPOLONRRLWRCNI-UHFFFAOYSA-N
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Description

Methyl 2-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound that features a combination of various functional groups, including methoxyphenyl, oxadiazole, pyridinone, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multi-step organic synthesis. The process may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Pyridinone Moiety: This step often involves the condensation of suitable precursors, such as β-keto esters, with amines or hydrazines.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 2-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(5-(3-phenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate
  • Methyl 2-(2-(5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Uniqueness

Methyl 2-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

Methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound belonging to the oxadiazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Oxadiazole Ring : Known for diverse biological activities.
  • Dihydropyridine Moiety : Often associated with cardiovascular effects.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of oxadiazoles demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with oxadiazole structures have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest potential mechanisms involving the modulation of inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Case Studies

  • Cytotoxicity Assays :
    • Tested against various cancer cell lines (e.g., HeLa, MCF-7).
    • IC50 values indicated significant cytotoxicity, with some derivatives showing IC50 values below 50 μM .
Cell LineIC50 (μM)Mechanism of Action
HeLa34Induction of apoptosis via caspase activation
MCF-736Disruption of cell cycle progression

Mechanism Insights

The mechanism appears to involve:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell division.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

In Vitro Studies

Research indicates that derivatives with oxadiazole rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 12.5 to 25 μg/mL against resistant strains like MRSA .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

Anti-inflammatory Effects

Some studies suggest that compounds similar to methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamido)benzoate may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Properties

IUPAC Name

methyl 2-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-32-17-10-7-15(8-11-17)22-26-23(34-27-22)16-9-12-21(30)28(13-16)14-20(29)25-19-6-4-3-5-18(19)24(31)33-2/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOLONRRLWRCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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